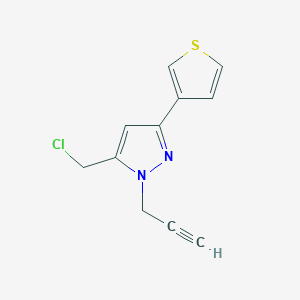

5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole

Description

5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole is a pyrazole derivative characterized by three key substituents:

- Chloromethyl (-CH₂Cl) at position 5, providing a reactive site for nucleophilic substitution.

- Thiophen-3-yl at position 3, contributing aromaticity and electron-rich sulfur-based interactions.

This compound’s molecular formula is C₁₁H₉ClN₂S (calculated molecular weight: 236.72 g/mol).

Properties

IUPAC Name |

5-(chloromethyl)-1-prop-2-ynyl-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2S/c1-2-4-14-10(7-12)6-11(13-14)9-3-5-15-8-9/h1,3,5-6,8H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDWPTKBXWJIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C(=CC(=N1)C2=CSC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole, with the CAS number 2092050-34-3, is a synthetic compound belonging to the pyrazole family. This compound exhibits a range of biological activities due to its unique structural features, including a chloromethyl group, a prop-2-yn-1-yl group, and a thiophen-3-yl group. The combination of these functional groups contributes to its potential pharmacological applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉ClN₂S |

| Molecular Weight | 236.72 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit diverse biological activities:

Antimicrobial Activity

The compound has shown significant antimicrobial properties against various bacterial and fungal strains. In a study evaluating the antimicrobial efficacy of pyrazolyl-thiazole derivatives, it was found that compounds similar to this one demonstrated notable inhibition against:

- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and Bacillus megaterium.

- Fungal Strains : Candida albicans, Aspergillus niger, and Rhizopus.

These results were characterized by significant inhibition zones and low minimum inhibitory concentrations (MICs), suggesting strong antimicrobial potential .

Antioxidant Activity

In addition to antimicrobial properties, this compound has exhibited antioxidant activity. Studies utilizing DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays indicated that pyrazole derivatives can effectively scavenge free radicals, thereby reducing oxidative stress .

Anti-inflammatory Activity

The pyrazole nucleus is well-known for its anti-inflammatory properties. Compounds with similar structures have been reported to exert anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

Computational Studies

Computational approaches, including density functional theory (DFT) calculations and molecular docking simulations, have been employed to elucidate the electronic properties and binding interactions of this compound with biological targets. These studies support experimental findings by demonstrating how structural features influence the compound's biological activity .

Case Studies

Several case studies have explored the pharmacological potential of pyrazole derivatives:

- Study on MAO Inhibition : A series of pyrazole derivatives were synthesized and evaluated for their inhibitory effects on monoamine oxidase (MAO) isoforms. Some compounds showed high activity against both MAO-A and MAO-B isoforms, indicating potential use in treating neurodegenerative diseases .

- Anti-inflammatory Testing : In vivo studies assessed the anti-inflammatory properties of synthesized pyrazoles against carrageenan-induced edema in mice. Results demonstrated significant reductions in inflammation, supporting their use as therapeutic agents .

Scientific Research Applications

The biological activity of 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole has been investigated across multiple fronts:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Studies have shown that this compound can potentially modulate inflammatory pathways through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

2. Antitumor Activity

Pyrazole derivatives are known for their antitumor properties. Compounds structurally related to this compound have demonstrated the ability to inhibit tumor growth in various cancer cell lines, including HeLa and MCF-7 cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest.

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been documented, with studies suggesting effectiveness against a range of bacterial strains. The presence of the thiophene ring may enhance interactions with microbial membranes, leading to increased permeability and cell death.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study involving murine models, several pyrazole derivatives were tested for their ability to reduce inflammation. Results indicated that compounds similar to this pyrazole significantly lowered levels of pro-inflammatory cytokines after treatment.

Case Study 2: Antitumor Activity In Vitro

A recent study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that compounds structurally related to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Preparation Methods

[3+2] Cycloaddition Approach

A common and efficient route to pyrazoles involves the [3+2] cycloaddition of alkynes with diazo compounds or hydrazines. For example, alkylation of a bromo-substituted indole with propargyl bromide followed by a [3+2] cycloaddition with ethyl diazoacetate leads to pyrazole ring formation with propargyl substitution at N1 (Potapov et al., 2023).

- Key Step : Alkylation of the nitrogen atom with propargyl bromide in the presence of a base such as sodium hydride.

- Cycloaddition : Reaction with diazo compounds forms the pyrazole ring at the alkyne site.

Condensation of Hydrazines with α,β-Unsaturated Carbonyls

Another method involves condensation of arylhydrazines with chalcones or α,β-unsaturated ketones to form 1,3,5-trisubstituted pyrazoles. This method can be adapted to introduce the thiophen-3-yl substituent at the 3-position by using a chalcone bearing a thiophene ring (Bhat et al., 2018).

- Catalysts : Copper triflate and ionic liquids have been used to enhance yields.

- Oxidative aromatization : In situ oxidation converts pyrazolines to pyrazoles.

Introduction of the Propargyl Group at N1

The propargyl substituent (prop-2-yn-1-yl) is introduced via N-alkylation of the pyrazole or its precursor. This is typically done by reacting the pyrazole nitrogen with propargyl bromide under basic conditions (e.g., sodium hydride or potassium carbonate in DMF).

- This step is crucial for subsequent click chemistry or further functionalization.

- Alkylation conditions should be optimized to avoid side reactions such as over-alkylation or substitution at other nucleophilic sites.

Functionalization at the 5-Position with Chloromethyl Group

The chloromethyl group at the 5-position is introduced either by:

- Direct chloromethylation of the pyrazole ring using chloromethylating agents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.

- Alternatively, halogenation of a methyl group attached at the 5-position can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

This step requires careful control to avoid substitution at other reactive sites and to maintain the integrity of the pyrazole ring.

Incorporation of the Thiophen-3-yl Substituent at the 3-Position

The thiophene ring at the 3-position can be introduced by:

- Cross-coupling reactions (e.g., Suzuki or Stille coupling) of a 3-halopyrazole intermediate with a thiophen-3-yl boronic acid or stannane.

- Direct condensation using thiophene-containing precursors in the pyrazole ring formation step.

Cross-coupling is often performed after pyrazole ring formation to ensure regioselectivity and functional group tolerance.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Propargyl bromide, NaH, DMF | N1-propargyl pyrazole intermediate |

| 2 | Pyrazole ring formation | [3+2] Cycloaddition with diazo compound | Formation of pyrazole core |

| 3 | Chloromethylation | Chloromethyl methyl ether or formaldehyde/HCl | Introduction of chloromethyl at 5-position |

| 4 | Cross-coupling | Pd-catalyst, thiophen-3-yl boronic acid | Attachment of thiophen-3-yl at 3-position |

Detailed Research Findings and Notes

- Alkylation of nitrogen with propargyl bromide is efficient and yields high purity products when using sodium hydride as base and polar aprotic solvents like DMF.

- The [3+2] cycloaddition approach allows for regioselective formation of the pyrazole ring and can accommodate various substituents, including thiophene derivatives.

- Chloromethylation must be performed under controlled acidic conditions to prevent ring degradation or multiple substitutions.

- Cross-coupling reactions for thiophene introduction require careful selection of catalysts and ligands to tolerate the alkyne and chloromethyl functionalities.

- Yields for these multi-step syntheses typically range from moderate to good (50-85%), depending on reaction optimization and purification methods.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(chloromethyl)-1-(prop-2-yn-1-yl)-3-(thiophen-3-yl)-1H-pyrazole?

A two-step approach is commonly employed for analogous pyrazole derivatives:

Alkylation : React a pre-functionalized pyrazole precursor (e.g., 3-(thiophen-3-yl)-1H-pyrazole) with propargyl bromide to introduce the prop-2-yn-1-yl group at the N1 position under basic conditions (e.g., K₂CO₃ in DMF) .

Chloromethylation : Treat the intermediate with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of a Lewis acid catalyst (e.g., ZnCl₂) to install the chloromethyl group at the C5 position .

Key Considerations : Optimize reaction temperature and solvent polarity to minimize side reactions (e.g., alkyne polymerization).

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing hydrogen-bonding networks and molecular packing . For accurate results, grow single crystals via slow evaporation in solvents like ethanol or DCM.

- NMR Analysis : Assign peaks using ¹H/¹³C NMR, focusing on the thiophene (δ 6.8–7.5 ppm) and propargyl (δ 2.5–3.0 ppm) protons. Confirm chloromethyl resonance at δ 4.0–4.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can biological activity screening be designed to evaluate anticancer potential?

- In Vitro Assays : Test cytotoxicity against leukemia cell lines (e.g., HL-60, K562) using MTT assays. Reference compounds like 1-(4-fluorophenyl)-3-(thiophen-3-yl)pyrazole derivatives show caspase-3 activation as a mechanism for apoptosis induction .

- Comparative Analysis : Compare IC₅₀ values with structurally similar pyrazoles (e.g., 5-propyl-1H-pyrazol-3-amine derivatives) to assess substituent effects on activity .

- Dose-Response Studies : Include positive controls (e.g., doxorubicin) and validate results via flow cytometry for apoptosis markers (Annexin V/PI staining).

Q. What computational approaches predict binding interactions with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like carbonic anhydrase or COX-2. Focus on the chloromethyl group’s role in hydrophobic pocket binding and the thiophene ring’s π-π stacking .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

Q. How can crystallographic data resolve contradictions in spectroscopic interpretations?

- Hydrogen-Bond Validation : Use graph-set analysis (e.g., Etter’s formalism) to identify recurring motifs (e.g., R₂²(8) rings) in crystal structures. Discrepancies between NMR-derived conformers and X-ray data often arise from dynamic equilibria in solution .

- Torsional Angle Analysis : Compare DFT-optimized geometries with experimental X-ray torsion angles to validate computational models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reaction yields across synthetic protocols?

- Parameter Optimization : Vary catalysts (e.g., switching from ZnCl₂ to FeCl₃ for chloromethylation) and solvents (e.g., acetonitrile vs. THF) to identify yield-limiting factors .

- Byproduct Identification : Use LC-MS to detect undesired products (e.g., dimerization of propargyl groups) and adjust stoichiometry or reaction time accordingly.

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Pyrazole Derivatives

| Parameter | Value (Example) | Source |

|---|---|---|

| Space Group | P2₁/c | |

| Hydrogen Bond (Å) | N–H···O (2.89) | |

| Torsion Angle (°) | C5–C6–N1–C2: 175.2 |

Q. Table 2. Biological Activity of Analogous Compounds

| Compound | IC₅₀ (μM) | Target | Mechanism |

|---|---|---|---|

| 2f (HL-60 cells) | 12.3 | Caspase-3 | Apoptosis |

| 4-Fluorophenyl pyrazole | 18.7 | COX-2 | Enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.